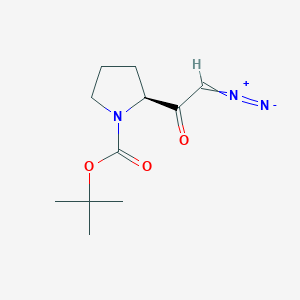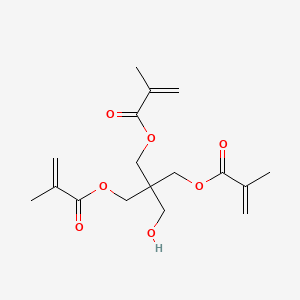
3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains a pyridin-2-yl group and an indazole ring, which is a type of heterocyclic aromatic organic compound . The carboxylic acid group attached to the indazole ring suggests that it might have acidic properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cyclocondensation reactions . For instance, pyridin-2-yl-methanes can be synthesized from pyridin-2-yl-methanones through a copper-catalyzed Csp3-H oxidation approach with water under mild conditions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry . These techniques can provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present. The pyridin-2-yl group and the indazole ring might participate in various organic reactions . The carboxylic acid group could undergo reactions typical for carboxylic acids, such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For instance, the presence of a carboxylic acid group might make it somewhat polar and capable of forming hydrogen bonds .Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
1338247-29-2 |
|---|---|
Molekularformel |
C13H13N3O2 |
Molekulargewicht |
243.26122 |
Synonyme |
3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-5-carboxylic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-Phenyl 3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside](/img/structure/B1141451.png)




![(2R)-4-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid](/img/structure/B1141472.png)